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Compound of Interest

Compound Name: BMS-193885

Cat. No.: B1667178 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: BMS-193885 is a potent, selective, and competitive antagonist of the

Neuropeptide Y (NPY) Y1 receptor, a G-protein coupled receptor implicated in the regulation of

energy homeostasis.[1] With a high affinity for the Y1 receptor (Ki = 3.3 nM), it effectively

blocks NPY's orexigenic (appetite-stimulating) effects.[1][2] BMS-193885 is brain penetrant

with good systemic bioavailability, though it lacks oral bioavailability, making parenteral

administration necessary for in vivo studies.[1][3] These characteristics make it a valuable

pharmacological tool for investigating the role of the NPY Y1 receptor in obesity, metabolism,

and related central nervous system pathways.

Mechanism of Action & Signaling Pathway
BMS-193885 exerts its effects by competitively blocking the NPY Y1 receptor.[1] The Y1

receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by NPY, the Gi/o protein

inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]

[6] By antagonizing this receptor, BMS-193885 prevents the NPY-mediated reduction in cAMP,

thereby inhibiting downstream signaling pathways that promote food intake.[1][2]
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Caption: NPY-Y1 receptor signaling pathway and inhibition by BMS-193885.

Data Presentation
Table 1: Receptor Binding and Functional Activity of BMS-193885

Parameter Species/Cell Line Value Reference

Ki (Binding Affinity)
Human Y1
Receptor

3.3 nM [1][2]

Kb (Functional

Antagonism)
CHO cells (hY1) 4.5 nM [1][2]

Selectivity Y2, Y4, Y5 Receptors >160-fold [1]

Selectivity
α2 Adrenergic

Receptor
>200-fold [1]

| Selectivity | σ1 Receptor | ~100-fold |[1] |

Table 2: Summary of In Vivo Efficacy Studies
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Animal
Model

Administrat
ion

Dose Duration
Key
Outcome

Reference

Satiated
Rats
(Sprague-
Dawley)

i.p. 10 mg/kg Acute

Reduced 1-
hour NPY-
induced
food intake.

[1]

Satiated Rats i.p.
10 & 30

mg/kg
Acute

Inhibited

NPY-induced

food intake

by 33% and

57%,

respectively.

[2]

Rats

(Spontaneou

s Intake)

i.p. 10 mg/kg 44 days

Significantly

reduced food

intake and

body weight

gain without

tolerance.

[1]

| Socially Isolated Rats | Intranasal | 20 µg | 7 days | Decreased feed intake and elements of

binge eating. |[7] |

Table 3: Summary of In Vivo Safety & Pharmacokinetic Studies
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Study Type
Animal
Model

Administrat
ion

Dose
Key
Outcome

Reference

Cardiovascul

ar Safety
Rats i.v.

Up to 30
mg/kg

No serious
adverse
effects.

[1]

Dogs i.v.
Up to 10

mg/kg

No serious

adverse

effects.

[1]

Behavioral

Safety
Rats i.p.

Up to 20

mg/kg

No significant

effect on

locomotor

activity.

[1]

Rats i.p. & i.c.v. Not specified

No activity in

elevated plus

maze

(anxiety).

[1]

Pharmacokin

etics
Mice (ddY) i.v.

10 mg/kg

(unlabeled)

Used for

blocking

studies in

PET imaging.

[3]

| | Mice (ddY) | i.v. | 7.1–14 MBq ([11C]1) | Rapidly metabolized; high radioactivity in kidney,

small intestine, and liver. |[3] |

Experimental Protocols
Protocol 1: Evaluation of Acute Anorectic Effects in Rats
This protocol is designed to assess the ability of BMS-193885 to block the potent, food intake-

stimulating effect of centrally administered NPY.
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1. Animal Acclimatization
(Male Sprague-Dawley Rats, satiated)

2. Group Assignment
(e.g., Vehicle + Vehicle, Vehicle + NPY, BMS-193885 + NPY)

3. Pre-treatment Administration
(BMS-193885 at 10-30 mg/kg, i.p. or Vehicle)

4. NPY Administration
(i.c.v. injection of NPY or Vehicle)

5. Food Intake Measurement
(Provide pre-weighed food and measure consumption over 1-2 hours)

6. Data Analysis
(Compare food intake between groups using ANOVA)

Click to download full resolution via product page

Caption: Experimental workflow for the acute anorectic effects study.

Methodology:

Animals: Use adult male Sprague-Dawley rats, housed individually with ad libitum access to

food and water. For studies on NPY-induced feeding, animals should be satiated to ensure

low baseline food intake.[1]

Drug Preparation:

BMS-193885: Dissolve in a suitable vehicle (e.g., water containing 20% Tween 80).[3]

Prepare doses of 10 mg/kg and 30 mg/kg.
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NPY: Dissolve in sterile saline for intracerebroventricular (i.c.v.) injection.

Procedure: a. Acclimatize animals to handling and injection procedures. b. On the test day,

administer BMS-193885 (10 or 30 mg/kg, i.p.) or vehicle. c. After a pre-determined time

(e.g., 30 minutes), administer NPY (i.c.v.) or vehicle. d. Immediately present a pre-weighed

amount of standard chow. e. Measure food consumption at specified time points (e.g., 1 and

2 hours) by weighing the remaining food and correcting for spillage.[1][2]

Data Analysis: Analyze the data using a one-way ANOVA followed by post-hoc tests to

compare food intake between the different treatment groups.

Protocol 2: Evaluation of Chronic Effects on Body
Weight and Food Intake
This protocol assesses the long-term efficacy of BMS-193885 on spontaneous food intake and

body weight regulation, which is critical for evaluating its potential as an anti-obesity agent.

1. Baseline Measurement
(Acclimatize rats and record daily body weight and food intake for 5-7 days)

2. Group Assignment
(Vehicle Group, BMS-193885 Group)

3. Daily Administration
(Administer BMS-193885 at 10 mg/kg, i.p. or Vehicle once daily)

4. Daily Monitoring
(Measure body weight, food intake, and water intake for the study duration, e.g., 44 days)

5. Data Analysis
(Compare cumulative body weight gain and average daily food intake between groups)

Click to download full resolution via product page
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Caption: Experimental workflow for the chronic body weight study.

Methodology:

Animals: Use adult male rats (e.g., Sprague-Dawley) housed individually.

Drug Preparation: Prepare BMS-193885 at 10 mg/kg in a suitable vehicle for daily

intraperitoneal (i.p.) injection.

Procedure: a. After a 1-week acclimatization period, record baseline daily body weight and

food/water intake for several days. b. Randomly assign animals to two groups: Vehicle

control and BMS-193885 (10 mg/kg). c. Administer the assigned treatment (i.p.) once daily,

at the same time each day (e.g., before the dark cycle begins). d. Continue daily

administration and measurements for the duration of the study (e.g., 44 days).[1]

Data Analysis: Compare the cumulative body weight gain and the average daily food intake

between the two groups using appropriate statistical tests (e.g., repeated measures ANOVA).

Protocol 3: Pharmacokinetic and Biodistribution
Analysis in Mice
This protocol outlines a method to determine the in vivo characteristics of BMS-193885, such

as its distribution in various tissues and its rate of metabolism and clearance. This study is

often performed with a radiolabeled version of the compound.
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1. Animal Preparation
(Male ddY mice, 7-8 weeks old)

2. Group Assignment
(Control, Blocking with unlabeled BMS-193885, Efflux inhibition with Elacridar)

3. Pre-treatment (Optional)
(Administer unlabeled BMS-193885 or Elacridar 20-30 min prior)

4. Compound Administration
(Inject [11C]BMS-193885 intravenously)

5. Sample Collection
(Euthanize cohorts at 5, 15, 30, 60 min post-injection. Collect blood and tissues)

6. Sample Analysis
(Measure radioactivity in tissues. Analyze plasma for metabolites via radio-HPLC)

7. Data Analysis
(Calculate tissue distribution and plasma metabolite percentages)

Click to download full resolution via product page

Caption: Workflow for Pharmacokinetic/Biodistribution Study.

Methodology:

Animals: Use male ddY mice, aged 7-8 weeks.[3]

Materials:

Radiolabeled [11C]BMS-193885 for intravenous (i.v.) injection.
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Unlabeled BMS-193885 (10 mg/kg) for receptor blocking/competition studies.

Elacridar (5 mg/kg), an inhibitor of P-gp and BCRP efflux transporters, to assess blood-

brain barrier transport.[3]

Procedure: a. Divide mice into experimental groups. For blocking or transporter inhibition

studies, administer unlabeled BMS-193885 or elacridar 20-30 minutes prior to the

radiotracer.[3] b. Administer a bolus i.v. injection of [11C]BMS-193885 via the tail vein. c. At

designated time points (e.g., 5, 15, 30, 60 minutes), euthanize the animals.[3] d. Immediately

collect blood via cardiac puncture and harvest key organs (brain, liver, kidney, spleen, small

intestine).

Sample Analysis: a. Weigh the tissue samples and measure radioactivity using a gamma

counter. b. Process blood to separate plasma. Analyze plasma samples using radio-HPLC to

determine the percentage of the parent compound versus its radiolabeled metabolites.[3]

Data Analysis: Calculate the concentration of radioactivity in each tissue, often expressed as

a percentage of the injected dose per gram of tissue (%ID/g). Analyze the plasma metabolite

data to understand the rate of metabolism in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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